N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide: is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 6-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its pharmacological properties are explored to develop new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. Its applications in the production of polymers and coatings are also being explored .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to these targets and alter their activity underlies its therapeutic potential .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide
- N-(4-chlorophenyl)-2-chloroacetamide
Comparison: Compared to these similar compounds, N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-21-15-6-7-16-11(9-15)8-12(10-22-16)17(20)19-14-4-2-13(18)3-5-14/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVJUCDTNDQOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.